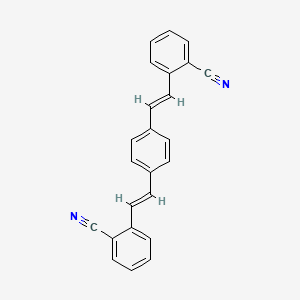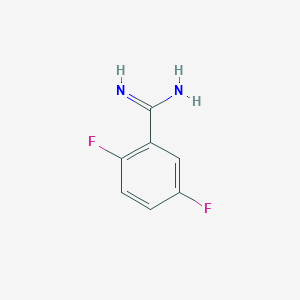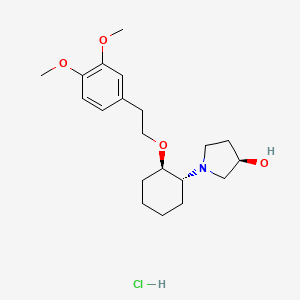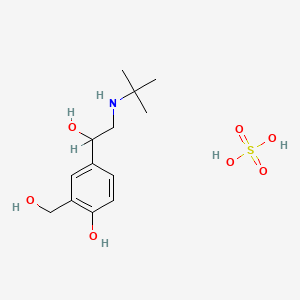
TRIAMCINOLONE ACETONIDE 21-ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamcinolone acetonide 21-acetate is a synthetic corticosteroid derived from triamcinolone. It is widely used in medical treatments due to its potent anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various skin conditions, joint disorders, and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide 21-acetate involves multiple steps. One common method includes the reaction of triamcinolone with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and maintained at specific conditions. The process includes purification steps such as crystallization and filtration to obtain the final product with the desired quality .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone acetonide 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols .
Scientific Research Applications
Triamcinolone acetonide 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other corticosteroids.
Biology: The compound is used to study cellular responses to corticosteroids and their mechanisms of action.
Medicine: It is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of pharmaceutical products, including topical creams and injectable solutions
Mechanism of Action
Triamcinolone acetonide 21-acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of specific genes that regulate the production of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. The compound also inhibits the release of arachidonic acid, reducing the synthesis of prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone: The parent compound from which triamcinolone acetonide 21-acetate is derived.
Triamcinolone hexacetonide: Another derivative with similar anti-inflammatory properties.
Triamcinolone diacetate: A related compound used in similar medical applications
Uniqueness
This compound is unique due to its specific chemical structure, which provides enhanced potency and stability compared to other derivatives. Its acetate group allows for better absorption and prolonged action in the body, making it highly effective in treating chronic inflammatory conditions .
Properties
IUPAC Name |
[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBDXTSTTMAKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7818656.png)

![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B7818667.png)



![1-[(3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B7818687.png)



